N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the phenyl group, and the attachment of the sulfonamide moiety. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the Sulfonamide Moiety: This can be done through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation or cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide
- 2-Propanone, 1-(4-methoxyphenyl)-
Uniqueness
N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5934-36-1 |
---|---|
Molecular Formula |
C24H28N2O2S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-[[1-[(3-methylphenyl)methyl]pyrrol-2-yl]methyl]-2-phenyl-N-propan-2-ylethenesulfonamide |
InChI |
InChI=1S/C24H28N2O2S/c1-20(2)26(29(27,28)16-14-22-10-5-4-6-11-22)19-24-13-8-15-25(24)18-23-12-7-9-21(3)17-23/h4-17,20H,18-19H2,1-3H3 |
InChI Key |
TYODBKUMLSVFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C2CN(C(C)C)S(=O)(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.